molecular formula C5H4Cl3N3 B1428431 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine CAS No. 850554-82-4

4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine

Cat. No. B1428431
CAS RN: 850554-82-4
M. Wt: 212.46 g/mol
InChI Key: PJKQTWFNYVYTAZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, also known as 4,6-DCMP, is a synthetic pyrimidine derivative with potential applications in scientific research. It is a white crystalline solid, soluble in water, and is commonly used in laboratory experiments. 4,6-DCMP is a versatile compound that can be used as a starting material for the synthesis of other compounds and as a reagent in organic reactions. It is also used as a building block in the production of pharmaceuticals and other active compounds.

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

Pyrimidine derivatives, including 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine , have been extensively studied for their anti-inflammatory properties . These compounds can inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α, offering potential pathways for developing new anti-inflammatory drugs.

Development of Antiviral Medications

The pyrimidine scaffold is a common feature in many antiviral drugs. Research into pyrimidine derivatives such as 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine could lead to the synthesis of novel compounds with antiviral activities, particularly as part of combination therapies to manage viral resistance .

Creation of Antibacterial Agents

Pyrimidines have shown effectiveness against various bacterial strains. The structural modification of 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine can result in new antibacterial agents, which are crucial in the fight against antibiotic-resistant bacteria .

Agricultural Chemical Research

In the agricultural sector, pyrimidine derivatives are used to develop herbicides and pesticides. The reactivity of 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine makes it a valuable precursor in synthesizing compounds that can protect crops from pests and diseases .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine is involved in the preparation of various organic compounds. Its reactivity with other chemicals can lead to the creation of diverse molecular structures for further research and development .

Material Science Applications

The pyrimidine ring is a component in materials science for creating organic semiconductors and other electronic materials4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine can be used to synthesize new materials with specific electronic properties .

Catalyst and Ligand Synthesis

In the field of catalysis, 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine can be used to synthesize ligands for transition metal catalysts. These catalysts are essential for various chemical reactions, including those used in pharmaceutical manufacturing .

Chemical Research and Education

Lastly, 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine serves as a research tool in chemical education and laboratory experiments, helping to elucidate reaction mechanisms and train the next generation of chemists .

properties

IUPAC Name

4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3N3/c6-1-2-3(7)10-5(9)11-4(2)8/h1H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKQTWFNYVYTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(N=C1Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735171
Record name 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine

CAS RN

850554-82-4
Record name 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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